
1,3-Dichloroisoquinoline
Overview
Description
1,3-Dichloroisoquinoline is a chemical compound with the molecular formula C9H5Cl2N It is a derivative of isoquinoline, characterized by the presence of two chlorine atoms at the 1 and 3 positions on the isoquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dichloroisoquinoline can be synthesized through several methods. One common approach involves the chlorination of isoquinoline. This process typically uses chlorine gas or other chlorinating agents under controlled conditions to introduce chlorine atoms at the desired positions on the isoquinoline ring .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination reactions. These processes are optimized for efficiency and yield, utilizing advanced techniques and equipment to ensure the consistent production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 1,3-Dichloroisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: Under palladium-catalyzed conditions, this compound can undergo coupling reactions with arylboronic acids to form 1-aryl-3-chloroisoquinolines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines and organolithium compounds are commonly used in substitution reactions with this compound.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are used in coupling reactions with arylboronic acids.
Major Products:
Amino Derivatives: Formed through nucleophilic substitution reactions with amines.
Aryl-Substituted Isoquinolines: Produced via palladium-catalyzed coupling reactions with arylboronic acids.
Scientific Research Applications
1,3-Dichloroisoquinoline has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1,3-dichloroisoquinoline and its derivatives involves interactions with various molecular targets and pathways. For example, amino-substituted derivatives can form hydrogen bonds with biomolecules, influencing their biological activities . The specific pathways and targets depend on the nature of the substituents and the overall structure of the derivatives.
Comparison with Similar Compounds
1-Chloroisoquinoline: Similar in structure but with only one chlorine atom at the 1 position.
2,6-Dichloroquinoline: Another dichlorinated derivative but with chlorine atoms at different positions on the quinoline ring.
2,3-Dichloroquinoxaline: A related compound with a different heterocyclic core.
Uniqueness: 1,3-Dichloroisoquinoline is unique due to the specific positioning of the chlorine atoms, which influences its reactivity and the types of reactions it can undergo.
Biological Activity
1,3-Dichloroisoquinoline (DCIQ) is a chlorinated derivative of isoquinoline, characterized by its molecular formula C_9H_6Cl_2N and a molecular weight of 198.05 g/mol. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. Research has explored its applications in anti-cancer, anti-inflammatory, and antimicrobial therapies, as well as its role as a precursor for synthesizing more complex molecules.
- Molecular Formula : C₉H₆Cl₂N
- Molecular Weight : 198.05 g/mol
- Melting Point : 121°C to 122°C
- Boiling Point : Approximately 307°C
- Appearance : White to brown crystalline powder
Pharmacological Potential
Research indicates that DCIQ and its derivatives exhibit various pharmacological properties:
- Antiviral Activity : DCIQ has been investigated as a potential inhibitor of HIV-1 integrase. A study by Satyanarayana et al. reported that synthesized derivatives of DCIQ demonstrated significant enzymatic inhibitory effects against HIV-1 integrase with IC₅₀ values ranging from 0.19 to 3.7 µM, indicating strong antiviral potential despite some cytotoxicity in cell cultures .
- Anticancer Properties : Isoquinoline derivatives are frequently studied for their anticancer activities. DCIQ's structure allows it to interact with various biological pathways that may inhibit cancer cell proliferation .
- Anti-inflammatory Effects : Some studies suggest that DCIQ may possess anti-inflammatory properties, although specific mechanisms and efficacy require further investigation .
Interaction Studies
Understanding the interactions of DCIQ with biological molecules is crucial for elucidating its pharmacological effects. Interaction studies have focused on:
- Nucleophilic Substitution Reactions : The chlorine atoms at positions 1 and 3 can be substituted with various functional groups, leading to a variety of derivatives with potentially enhanced biological activity .
- Cross-Coupling Reactions : DCIQ has shown reactivity in palladium-catalyzed cross-coupling reactions, which can be utilized to synthesize new compounds with diverse functionalities .
Case Studies and Research Findings
Several studies have documented the biological activity of DCIQ and its derivatives:
Study | Findings | IC₅₀ Values |
---|---|---|
Satyanarayana et al. (2023) | Synthesized DCIQ derivatives exhibited antiviral activity against HIV-1 integrase | 0.19 – 3.7 µM |
Ford et al. (2019) | Explored differential reactivity of carbon-chlorine bonds in DCIQ for new ligand synthesis | Not specified |
MedChemExpress | Reported DCIQ as a biochemical reagent for various biological applications | Not specified |
Synthesis Routes
The synthesis of DCIQ can be achieved through various methods, including:
- Palladium-Catalyzed Cross-Coupling : This method exploits the differential reactivity of the two chlorine atoms in DCIQ to create new aryl-substituted isoquinolines .
- Electrophilic Functionalization : Various electrophilic substitutions can lead to the formation of diverse isoquinoline derivatives, enhancing their biological activity .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1,3-dichloroisoquinoline, and how can reaction conditions influence product purity?
- Methodological Answer : The synthesis of this compound typically involves chlorination of isoquinoline precursors. For example, nitration of this compound using concentrated HNO₃ in H₂SO₄ at 0–5°C yields nitro derivatives, with recrystallization (EtOAc/petroleum ether) achieving >90% purity . Reaction temperature control is critical: lower temperatures minimize poly-chlorination, while higher temperatures risk degradation. Purification via chromatography or recrystallization is essential to isolate the desired regioisomer .
Q. How can researchers ensure regioselectivity in nucleophilic substitution reactions involving this compound?
- Methodological Answer : The 1-position of this compound exhibits higher reactivity in cross-coupling reactions due to lower C-Cl bond dissociation energy (BDE: ~93 kcal/mol at the 1-position vs. ~95 kcal/mol at the 3-position). Pd(PPh₃)₄-catalyzed Suzuki-Miyaura coupling with aryl boronic acids selectively substitutes the 1-Cl group, leaving the 3-Cl intact for subsequent modifications (e.g., Ni-catalyzed Grignard reactions or nucleophilic displacement with LiSCH₂Ph) . Solvent choice (e.g., polar aprotic solvents like DMSO) and catalyst selection further enhance selectivity.
Q. What purification techniques are recommended for isolating this compound derivatives, and how do they impact yield?
- Methodological Answer : Column chromatography (silica gel, hexane/EtOAc gradient) is effective for separating regioisomers. Recrystallization using EtOAc/petroleum ether improves purity (>98% by GC) but may reduce yields due to solubility limitations. For halogenated intermediates, preparative HPLC with C18 columns and acetonitrile/water mobile phases resolves structurally similar compounds .
Advanced Research Questions
Q. How do bond dissociation energies (BDEs) of C-Cl bonds in this compound guide chemoselective transformations?
- Methodological Answer : DFT calculations (B3LYP functional) reveal that the 1-Cl bond has a lower BDE (~93 kcal/mol) compared to the 3-Cl bond (~95 kcal/mol), explaining preferential reactivity at the 1-position. This difference enables sequential functionalization: Pd-catalyzed coupling at C1 followed by Ni-mediated substitution at C3. Kinetic studies using in situ IR or LC-MS can monitor reaction progress and validate selectivity trends .
Q. What strategies enable the synthesis of 3,3′-biisoquinolines from this compound, and what mechanistic insights support these pathways?
- Methodological Answer : Zinc reduction of 1-aryl-3-chloroisoquinolines in the presence of NiCl₂–PPh₃ and NaI promotes dimerization to 3,3′-biisoquinolines via radical intermediates. Mechanistic studies (EPR spectroscopy) suggest single-electron transfer from Zn to Ni, generating aryl radicals that couple regioselectively at the 3-position. Yields exceeding 70% are achievable under inert atmospheres (N₂/Ar) .
Q. How can computational tools predict feasible synthetic routes for this compound derivatives?
- Methodological Answer : Retrosynthesis algorithms (e.g., AI-driven platforms using Reaxys or Pistachio databases) analyze reaction databases to prioritize pathways with high atom economy. For example, coupling this compound with indoles via Pd-catalyzed C-H activation is predicted to favor C1 functionalization. Validation via DFT (transition state modeling) confirms steric and electronic feasibility .
Q. What experimental evidence exists for the biological activity of this compound derivatives, and how are these assays designed?
- Methodological Answer : Derivatives like 1,3-dichloro-5-nitroisoquinoline (IC₅₀ < 1 µM against tankyrases) are synthesized and tested via enzyme inhibition assays (e.g., fluorescence polarization). Cell-based viability assays (MTT) using cancer lines (e.g., HCT-116) assess antiproliferative effects. Structure-activity relationship (SAR) studies correlate chloro-substitution patterns with potency .
Q. Data Contradiction Analysis
Q. Why do some studies report conflicting regioselectivity in this compound reactions, and how can these discrepancies be resolved?
- Methodological Answer : Contradictions arise from variations in catalyst loading (e.g., Pd vs. Ni), solvent polarity, or substrate electronic effects. For instance, Sonogashira coupling under Cu-free conditions may favor C3 substitution. Systematic screening (DoE approaches) identifies optimal parameters. Cross-validation using X-ray crystallography (e.g., 3-chloro-1-(8-methoxy-1-naphthyl)isoquinoline structure) confirms regiochemical outcomes .
Properties
IUPAC Name |
1,3-dichloroisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2N/c10-8-5-6-3-1-2-4-7(6)9(11)12-8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRGZEQXWZWBPJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20305468 | |
Record name | 1,3-dichloroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20305468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7742-73-6 | |
Record name | 1,3-Dichloroisoquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7742-73-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 170843 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007742736 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7742-73-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170843 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-dichloroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20305468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Dichloroisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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